molecular formula C17H24O3 B11502458 6H-Chromene-4,5-dione, 2-butyl-3-ethyl-7,7-dimethyl-7,8-dihydro-

6H-Chromene-4,5-dione, 2-butyl-3-ethyl-7,7-dimethyl-7,8-dihydro-

Cat. No.: B11502458
M. Wt: 276.4 g/mol
InChI Key: ACWMMNXVMASROF-UHFFFAOYSA-N
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Description

6H-Chromene-4,5-dione, 2-butyl-3-ethyl-7,7-dimethyl-7,8-dihydro- is a complex organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Chromene-4,5-dione, 2-butyl-3-ethyl-7,7-dimethyl-7,8-dihydro- typically involves a multi-step process. One common method starts with the reaction of substituted salicylaldehydes with α,β-unsaturated carbonyl compounds to form the chromene core. This is followed by a regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, leading to the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of metal-free approaches to ensure high yields and purity. The process is optimized to include a modular and divergent design, allowing for the synthesis of variously substituted chromenes with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

6H-Chromene-4,5-dione, 2-butyl-3-ethyl-7,7-dimethyl-7,8-dihydro- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

6H-Chromene-4,5-dione, 2-butyl-3-ethyl-7,7-dimethyl-7,8-dihydro- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6H-Chromene-4,5-dione, 2-butyl-3-ethyl-7,7-dimethyl-7,8-dihydro- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H24O3

Molecular Weight

276.4 g/mol

IUPAC Name

2-butyl-3-ethyl-7,7-dimethyl-6,8-dihydrochromene-4,5-dione

InChI

InChI=1S/C17H24O3/c1-5-7-8-13-11(6-2)16(19)15-12(18)9-17(3,4)10-14(15)20-13/h5-10H2,1-4H3

InChI Key

ACWMMNXVMASROF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=O)C2=C(O1)CC(CC2=O)(C)C)CC

Origin of Product

United States

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